molecular formula C16H21N3O2 B2472768 1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034338-34-4

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2472768
CAS No.: 2034338-34-4
M. Wt: 287.363
InChI Key: UHKBABVMNCVWFS-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic organic compound characterized by the presence of a tert-butylphenyl group and an oxazolylmethyl group attached to a urea moiety

Scientific Research Applications

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biological targets.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 5-methyl-1,2-oxazol-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Industrial production methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenyl isocyanate: A related compound used in the synthesis of 1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea.

    4-tert-butylphenyl acetate: Another compound with a similar tert-butylphenyl group, used in different chemical applications.

Uniqueness

This compound is unique due to the presence of both the tert-butylphenyl and oxazolylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes the compound versatile and valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-12(10-18-21-11)9-17-15(20)19-14-7-5-13(6-8-14)16(2,3)4/h5-8,10H,9H2,1-4H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKBABVMNCVWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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